5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester
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Overview
Description
5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of a pyrimidine ring, a carboxylic acid group, a formyl group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester typically involves the reaction of 5-pyrimidinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation: 5-Pyrimidinecarboxylic acid, 4-carboxylic acid.
Reduction: 5-Pyrimidinecarboxylic acid, 4-hydroxymethyl-, ethyl ester.
Substitution: 5-Pyrimidinecarboxylic acid, 4-formyl-, carboxylic acid.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester
- 5-Pyrimidinecarboxylic acid, 4-ethyl-, ethyl ester
- 5-Pyrimidinecarboxylic acid, 2-(4-morpholinyl)-, ethyl ester
Comparison: Compared to its analogs, 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. The formyl group allows for specific chemical transformations and interactions that are not possible with other substituents .
Properties
CAS No. |
62327-99-5 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 4-formylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)6-3-9-5-10-7(6)4-11/h3-5H,2H2,1H3 |
InChI Key |
MFQJSMUNOCAQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C=O |
Origin of Product |
United States |
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